1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-20-13(22)7-6-12(18-20)14(23)16-8-9-21-15(24)10-4-2-3-5-11(10)17-19-21/h2-7H,8-9H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHVGHQUAAGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The presence of the oxo groups makes this compound susceptible to oxidation reactions, possibly forming higher-order oxides.
Reduction: Reduction could lead to the formation of alcohols or amines depending on the target functional groups.
Substitution: Nucleophilic substitution reactions might occur at the reactive positions on the dihydropyridazine or benzo[d][1,2,3]triazin-4-one rings. Common reagents might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Major products vary widely based on the specific reaction and conditions.
Scientific Research Applications: This compound holds potential for various applications:
Chemistry: It can be used as a building block for more complex molecules or for studying reaction mechanisms.
Biology: Potential as a ligand in binding studies due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, like enzyme inhibition or as an antimicrobial agent.
Industry: Possible applications in materials science due to its structural properties.
Mechanism of Action: The specific mechanism of action depends on the target application. In biological systems, it might interact with enzymes or receptors, inhibiting or modifying their activity. For example, binding to an enzyme's active site might inhibit its function. The pathways involved would depend on the specific biological target but could include common signaling pathways modulated by small molecules.
Comparison with Similar Compounds: Compared to other compounds with a dihydropyridazine or benzo[d][1,2,3]triazin-4-one structure, this compound's uniqueness lies in its combined structural motifs. Similar compounds could include:
Dihydropyridazines with different substituents.
Benzo[d][1,2,3]triazin-4-one derivatives with varied functional groups
Biological Activity
The compound 1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a derivative of pyridazine and benzotriazine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and implications in pharmacology based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 328.34 g/mol. Its structure includes a dihydropyridazine moiety linked to a benzotriazine derivative, suggesting potential interactions with biological targets due to the presence of both nitrogen-rich heterocycles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various methods have been reported for synthesizing similar derivatives, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies indicate that compounds related to benzotriazines exhibit significant anticancer properties. For instance, derivatives have been shown to reduce recombinant human cancer cell growth in vitro, particularly through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively tested in clinical settings; however, its structural similarities to known anticancer agents suggest potential efficacy against various cancer types.
Cholinesterase Inhibition
Research into related compounds has highlighted their role as cholinesterase inhibitors. For example, derivatives of 4-oxobenzo[d][1,2,3]triazin have demonstrated strong inhibitory effects against butyrylcholinesterase (BuChE), with some compounds showing up to 49-fold higher activity than standard inhibitors like donepezil . This suggests that the compound may also possess similar inhibitory properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
A recent study synthesized a series of 4-oxobenzo[d][1,2,3]triazin derivatives and evaluated their biological activities. Among these compounds, some demonstrated promising results as cholinesterase inhibitors with IC50 values in the sub-micromolar range . This highlights the potential of similar compounds like this compound as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing pyridazine, benzotriazinone, or related scaffolds, as inferred from the evidence.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound’s benzo-triazinone-ethyl carboxamide substituent distinguishes it from simpler pyridazine derivatives like the phenyl-substituted analog in . This may confer stronger binding to targets requiring extended aromatic interactions (e.g., kinase ATP pockets) .
However, the benzo-triazinone moiety may require specialized coupling reagents or protective group strategies .
Physicochemical Properties: The molecular weight of the target compound (~377.34) exceeds that of the phenyl-substituted analog (288.26), suggesting reduced solubility in aqueous media. The benzo-triazinone group, however, could improve crystallinity, aiding in X-ray structure determination (as implied by ’s discussion of SHELX applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
